molecular formula C17H18F2N4O B2583377 1-Tert-butyl-N-(cyanomethyl)-3-(2,4-difluorophenyl)-N-methylpyrazole-4-carboxamide CAS No. 1385284-86-5

1-Tert-butyl-N-(cyanomethyl)-3-(2,4-difluorophenyl)-N-methylpyrazole-4-carboxamide

Cat. No. B2583377
CAS RN: 1385284-86-5
M. Wt: 332.355
InChI Key: MIZYDGSDPKFGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-N-(cyanomethyl)-3-(2,4-difluorophenyl)-N-methylpyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O and its molecular weight is 332.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetra-tert-butylpyrazole Synthesis

  • Synthesis Methods : Tetra-tert-butylpyrazole has been synthesized from cycloalkyne, with x-ray structural analyses performed on derivatives (Krebs et al., 1992).

Polyamide Synthesis and Properties

  • Polyamide Creation : Synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, offering insights into the creation of noncrystalline, solvent-soluble polyamides (Hsiao, Yang, & Chen, 2000).

N-tert-Butanesulfinyl Imines in Asymmetric Synthesis

  • Amine Synthesis : N-tert-Butanesulfinyl imines are versatile intermediates for asymmetric amine synthesis, providing a method for synthesizing a wide range of amines (Ellman, Owens, & Tang, 2002).

Antitumor Properties of Pyrazole Derivatives

  • Anticancer Activity : Synthesis of 4-aminomethyl-N-arylpyrazoles and their evaluation for antitumor activities, particularly against ovarian cancer (da Silva et al., 2020).

Poly(amido-amine)s as Endosomolytic Polymers

  • Biological Applications : Study of poly(amido-amine)s carrying tert-amino groups for potential biological applications, such as in drug delivery systems (Ferruti et al., 2000).

Fluorination Capabilities of tert-Butyl-Phenylsulfur Trifluorides

  • Fluorinating Agent : Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a potent fluorinating agent with applications in drug discovery and other areas (Umemoto, Singh, Xu, & Saito, 2010).

Amicarbazone Structure

  • Crystallography : Analysis of the crystal structure of amicarbazone, which contains a similar tert-butyl group, providing insights into its molecular configuration (Kaur et al., 2013).

Pyrene Derivatives Synthesis

  • Fluorophores Synthesis : Synthesis of pyrene derivatives using lithiation techniques, relevant for the creation of novel fluorophores (Wrona-Piotrowicz et al., 2016).

Nitrogen-Donor Ligands in Platinum Compounds

  • Platinum Complexes : Synthesis of platinum(II) compounds with bidentate and tridentate nitrogen-donor ligands, illustrating potential applications in coordination chemistry and catalysis (Castellano et al., 2008).

properties

IUPAC Name

1-tert-butyl-N-(cyanomethyl)-3-(2,4-difluorophenyl)-N-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-17(2,3)23-10-13(16(24)22(4)8-7-20)15(21-23)12-6-5-11(18)9-14(12)19/h5-6,9-10H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZYDGSDPKFGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.